MT477

Catalog No.
S548500
CAS No.
M.F
C31H30N2O12S3
M. Wt
718.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MT477

Product Name

MT477

IUPAC Name

tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Molecular Formula

C31H30N2O12S3

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3

InChI Key

AQFSTZWCFIWEMA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

MT477; MT 477; MT-477

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Description

The exact mass of the compound Tetramethyl 6'-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[[1,3]dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is 718.09609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MT477 is a synthetic compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. It is characterized by a complex molecular structure that includes multiple functional groups, which contribute to its reactivity and biological activity. The compound is often studied in the context of its interactions with biological systems and its utility in synthetic chemistry.

, primarily involving oxidation and reduction processes. It can act as a substrate for enzymatic reactions, particularly those catalyzed by heme-containing enzymes such as cytochrome P450s. These enzymes facilitate the incorporation of oxygen into organic substrates, leading to hydroxylation, nitration, and other modifications. The reaction pathways often involve the formation of reactive intermediates that can further react with other molecules, showcasing MT477's versatility in chemical transformations

The biological activity of MT477 is significant, particularly in the context of its interactions with cellular components. It has been shown to influence various biochemical pathways, including those related to oxidative stress and cellular signaling. Specifically, MT477 may modulate the activity of dehydrogenases and other enzymes involved in metabolic processes. This modulation can lead to changes in cell viability and metabolic activity, making it a useful tool for studying cellular responses to oxidative stress .

The synthesis of MT477 typically involves multi-step organic reactions that allow for the precise construction of its complex structure. Common methods include:

  • Coupling Reactions: These involve the formation of bonds between different molecular fragments under controlled conditions.
  • Oxidative Reactions: Utilizing oxidizing agents to introduce functional groups into the compound.
  • Reduction Reactions: Employing reducing agents to modify existing functional groups.

These methods can be adapted for large-scale synthesis or for specific modifications depending on the desired application

MT477 has a range of applications across different fields:

  • Pharmaceutical Research: Its ability to interact with biological systems makes it a candidate for drug development, particularly in targeting metabolic pathways.
  • Chemical Synthesis: MT477 serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules through various reaction pathways.
  • Biochemical Assays: It is used in assays to measure cell viability and metabolic activity, providing insights into cellular health under different experimental conditions .

Studies on the interactions of MT477 with other compounds reveal its potential as a modulator of enzyme activity. For instance, it can enhance or inhibit the function of specific dehydrogenases, impacting metabolic pathways significantly. These interactions are crucial for understanding how MT477 can be employed in therapeutic contexts or as a research tool

Several compounds share structural or functional similarities with MT477. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium SaltContains nitrophenyl groups; tetrazolium structureUsed primarily in cell viability assays
3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium SaltSimilar tetrazolium framework; different substituentsFocused on dehydrogenase interactions
Iridium bis(boryl) complexMetal complex with boryl groupsNotable for meta-selective C–H borylation reactions

Uniqueness of MT477

MT477's uniqueness lies in its specific reactivity patterns and biological interactions compared to these similar compounds. Its ability to modulate enzyme activity while participating in diverse

Purity

>98%

XLogP3

1.7

Hydrogen Bond Acceptor Count

15

Exact Mass

718.09608792 g/mol

Monoisotopic Mass

718.09608792 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Ouelaa-Benslama R, De Wever O, Hendrix A, Sabbah M, Lambein K, Land D, Prévost G, Bracke M, Hung MC, Larsen AK, Emami S, Gespach C. Identification of a GαGβγ, AKT and PKCα signalome associated with invasive growth in two genetic models of human breast cancer cell epithelial-to-mesenchymal transition. Int J Oncol. 2012 Jul;41(1):189-200. doi: 10.3892/ijo.2012.1457. Epub 2012 Apr 30. PubMed PMID: 22552300.
2: Jasinski P, Zwolak P, Terai K, Vogel RI, Borja-Cacho D, Dudek AZ. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling. Anticancer Res. 2011 Apr;31(4):1181-7. PubMed PMID: 21508363.
3: Jasinski P, Zwolak P, Terai K, Borja-Cacho D, Dudek AZ. PKC-alpha inhibitor MT477 slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis. Invest New Drugs. 2011 Feb;29(1):33-40. doi: 10.1007/s10637-009-9330-9. Epub 2009 Oct 1. PubMed PMID: 19795097.
4: Jasinski P, Zwolak P, Terai K, Dudek AZ. Novel Ras pathway inhibitor induces apoptosis and growth inhibition of K-ras-mutated cancer cells in vitro and in vivo. Transl Res. 2008 Nov;152(5):203-12. doi: 10.1016/j.trsl.2008.09.001. Epub 2008 Oct 11. PubMed PMID: 19010291.
5: Jasinski P, Welsh B, Galvez J, Land D, Zwolak P, Ghandi L, Terai K, Dudek AZ. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Invest New Drugs. 2008 Jun;26(3):223-32. Epub 2007 Oct 24. PubMed PMID: 17957339.

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